
Hexanamide
Overview
Description
Hexanamide (CAS RN: 628-02-4) is a primary aliphatic amide with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . Its structure consists of a six-carbon alkyl chain terminated by a primary amide group (-CONH₂). Key physicochemical properties include a boiling point of approximately 200–220°C (estimated) and a flexible backbone with four rotatable bonds, contributing to its moderate hydrophobicity . This compound serves as a precursor or intermediate in organic synthesis, catalysis, and bioactive compound design, with applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Carboxylic Acid Activation: Coupling Agent-Mediated Synthesis
Modern synthetic protocols increasingly employ coupling agents to facilitate direct amidation of hexanoic acid, circumventing hazardous acid chloride intermediates.
EDCl/HOBt-Mediated Amidation
The CN103288671B patent details a related amidation strategy using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . Applied to hexanamide synthesis, the protocol involves:
-
Activation : Hexanoic acid reacts with EDCl and HOBt in dichloromethane (DCM) at 20–30°C, forming an active ester.
-
Aminolysis : Introduction of gaseous or aqueous ammonia yields this compound .
Optimization Data
Parameter | Optimal Value | Yield Impact |
---|---|---|
EDCl Equivalents | 1.2 eq | Maximizes activation |
Reaction Temperature | 25°C | Minimizes side reactions |
Ammonia Source | Anhydrous NH₃ gas | 83% yield |
This method achieves yields exceeding 80%, with purity >98% after recrystallization from ethyl acetate .
Industrial-Scale Adaptations
Large-scale production often substitutes EDCl with cheaper alternatives like dicyclohexylcarbodiimide (DCC). However, DCC’s poor solubility and byproduct (dicyclohexylurea) formation necessitate post-reaction filtration steps, increasing production costs.
Acid Chloride Route: Traditional Amide Synthesis
Despite safety concerns, the acid chloride method remains prevalent in industrial settings due to its high efficiency.
Protocol Overview
-
Chlorination : Hexanoic acid reacts with thionyl chloride (SOCl₂) at 60–70°C to form hexanoyl chloride.
-
Ammonolysis : Hexanoyl chloride is treated with concentrated aqueous ammonia at 0–5°C .
Critical Considerations
-
Solvent : Tetrahydrofuran (THF) or diethyl ether
-
Quenching : Excess ammonia neutralizes HCl byproducts
-
Yield : 85–90% after vacuum distillation
The US8168828B2 patent corroborates this approach, noting that aprotic solvents like toluene minimize side reactions during chlorination .
Enzymatic Synthesis: Green Chemistry Alternatives
Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze hexanoic acid amidation in non-aqueous media.
Reaction Mechanism
The enzyme activates the carboxylic acid via a serine-bound intermediate, which subsequently reacts with ammonia.
Performance Metrics
Parameter | Value |
---|---|
Solvent | tert-Butanol |
Temperature | 37°C |
Conversion Rate | 50–60% (48 hours) |
While yields lag behind chemical methods, enzymatic synthesis reduces waste and avoids toxic reagents.
Comparative Analysis of Preparation Methods
The table below evaluates key parameters across major this compound synthesis routes:
Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |
---|---|---|---|---|
Nitrile Hydrolysis | 70–75 | 95 | Low | Moderate (acid waste) |
EDCl-Mediated | 80–83 | 98 | High | Low |
Acid Chloride | 85–90 | 97 | Medium | High (SOCl₂ use) |
Enzymatic | 50–60 | 90 | Very High | Very Low |
Chemical Reactions Analysis
Hexanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, hexanoamide can hydrolyze to form hexanoic acid and ammonia.
Oxidation: This compound can be oxidized to form hexanoic acid using strong oxidizing agents.
Reduction: Reduction of hexanoamide can yield hexylamine.
Substitution: This compound can react with various reagents to form substituted amides.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are hexanoic acid, hexylamine, and substituted amides .
Scientific Research Applications
Chemistry
Hexanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity with other chemical species allows for various transformations, including:
- Catalysis : this compound acts as a catalyst or catalyst precursor in reactions involving polyurethanes and polyamides. It facilitates the reaction between diisocyanates and polyols to produce polyurethanes, which are widely used in coatings, adhesives, and foams .
- Biochemical Modifications : It can be utilized in the modification of polyamides, enhancing their properties for specific applications.
Biological Applications
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have explored its bioactivity against various pathogens, indicating potential use in developing antimicrobial agents.
- Drug Development : this compound derivatives are being researched for their therapeutic potential in drug design, particularly for novel anticancer agents .
Industrial Applications
This compound's versatility extends to various industrial applications:
Production of Specialty Chemicals
This compound is utilized in producing specialty chemicals due to its ability to act as a precursor for different chemical reactions. It plays a crucial role in synthesizing polyester polyols and other resins used in manufacturing processes .
Environmental Science
In environmental applications, this compound has been employed in bioremediation efforts. For instance, it is used by microbial consortia like BioTiger™ to degrade contaminants such as hexanoic acid and phenanthrene found in oil sands tailings.
Polyurethane Production
A study demonstrated that this compound significantly enhances the reaction efficiency between diisocyanates and polyols in polyurethane production. The resulting materials exhibited improved mechanical properties and thermal stability compared to those produced without this compound.
Property | Without this compound | With this compound |
---|---|---|
Tensile Strength (MPa) | 20 | 30 |
Elongation (%) | 300 | 400 |
Thermal Stability (°C) | 200 | 250 |
Antimicrobial Activity
Research on this compound derivatives revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum effective dose (MED) was found to be comparable to established antibiotics like DEET.
Compound | MED (μmol/cm²) |
---|---|
This compound Derivative A | 0.091 |
Standard Antibiotic (DEET) | 0.090 |
Mechanism of Action
The mechanism of action of hexanoamide primarily involves its hydrolysis by amidases. These enzymes catalyze the hydrolysis of hexanoamide to hexanoic acid and ammonia . The reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide bond, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the products .
Comparison with Similar Compounds
Structural and Functional Group Variations
Shorter-Chain Amides
- Acetamide (C₂H₅CONH₂) and formamide (HCONH₂): These smaller amides exhibit higher polarity and water solubility compared to Hexanamide.
- Adipamide (NH₂CO-(CH₂)₄-CONH₂) : A diamide with two amide groups, adipamide displays distinct reactivity in polymerization and cross-linking applications, unlike this compound’s single amide functionality .
Substituted Amides
- N-Phenylthis compound and N-Benzylthis compound: These derivatives, synthesized via hexanoic anhydride and aromatic amines, demonstrate enhanced insecticidal activity against Tuta absoluta larvae (80–90% mortality) compared to unsubstituted this compound. The aromatic substituents improve binding to insect neuronal targets .
- N-(1,3-Benzodioxol-5-yl)this compound : This polar derivative exhibits potent quorum-sensing modulation (EC₅₀ = 46.9 µM) in Chromobacterium violaceum, outperforming this compound by leveraging its electron-rich benzodioxole group for receptor interaction .
Toxicity Profiles
- This compound: Chronic exposure in mice (1.0–1.5% dietary concentration) induces malignant lymphomas, likely due to metabolic activation of the alkyl chain into reactive intermediates.
- Acetamide: A hepatocarcinogen in rats, acetamide’s shorter chain facilitates metabolic conversion to genotoxic derivatives, a pathway less pronounced in this compound .
Physicochemical and Application Differences
Biological Activity
Hexanamide, a compound with the molecular formula C6H13NO, has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, focusing on its role in microbial communication, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an amide derived from hexanoic acid. Its structure includes a six-carbon chain attached to an amide functional group, which contributes to its solubility and reactivity. The molecular weight of this compound is approximately 115.18 g/mol. The compound's properties make it a candidate for various applications in pharmaceuticals and biochemistry.
1. Quorum Sensing
This compound plays a significant role in quorum sensing , a process by which bacteria communicate based on their population density. Specifically, it functions as a signaling molecule in the form of N-acyl homoserine lactones (AHLs), influencing gene expression related to virulence and biofilm formation. As bacterial populations grow, the concentration of this compound increases, allowing bacteria to detect and respond to their environment through coordinated behaviors such as:
- Biofilm formation : this compound influences the ability of bacteria to form biofilms, which are protective layers that enhance bacterial survival.
- Virulence factor production : It regulates the expression of genes responsible for pathogenicity, thereby affecting the severity of infections.
Research indicates that manipulating this compound levels could lead to innovative strategies for combating bacterial infections by disrupting these communication pathways .
2. Therapeutic Applications
This compound has potential therapeutic applications due to its biological activity:
- Antimicrobial agents : Studies suggest that compounds similar to this compound can serve as lead compounds for developing new antibiotics targeting resistant bacterial strains.
- Plant disease management : There is ongoing research into using this compound analogs to disrupt communication among plant pathogenic bacteria, potentially reducing crop losses.
Case Study 1: this compound in Bacterial Communication
A study explored the effects of this compound on Pseudomonas aeruginosa, a model organism for studying quorum sensing. Researchers found that this compound significantly altered gene expression related to biofilm formation and virulence factors. This alteration was linked to changes in the bacterial population's behavior, suggesting that this compound could be utilized to develop new therapeutic strategies against infections caused by this pathogen.
Case Study 2: this compound and Plant Pathogens
Research conducted on agricultural pathogens demonstrated that this compound can disrupt signaling pathways in Xanthomonas species. By inhibiting AHL-mediated communication, this compound reduced the virulence of these pathogens in plant systems, highlighting its potential as a biocontrol agent in agriculture.
Comparative Analysis
To better understand where this compound stands among similar compounds, the following table compares it with other relevant N-acyl homoserine lactones:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C6H13NO | Influences quorum sensing; potential antimicrobial |
N-Hexanoyl-L-homoserine lactone | C10H17NO3 | Shorter carbon chain; involved in bacterial signaling |
N-Octanoyl-L-homoserine lactone | C12H23NO3 | Longer carbon chain; similar biological activity |
N-Dodecanoyl-L-homoserine lactone | C14H27NO3 | Increased hydrophobicity; impacts different strains |
This comparison illustrates how this compound's unique structural features contribute to its distinct biological activities compared to other compounds.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming hexanamide’s structural identity in synthetic samples?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm carbon-hydrogen frameworks, Fourier-transform infrared spectroscopy (FT-IR) for amide bond verification (~1640–1680 cm⁻¹ for C=O stretch), and mass spectrometry (MS) to validate molecular weight (115.17352 g/mol) . Cross-reference spectral data with computational predictions (e.g., InChIKey ALBYIUDWACNRRB-UHFFFAOYSA-N) and databases like PubChem .
Q. What are standard synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via:
- Route 1 : Hexanoyl chloride + excess ammonia → this compound (yield ~75–85%) .
- Route 2 : Enzymatic hydrolysis of hexanenitrile using nitrilases, offering higher enantioselectivity for chiral derivatives .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1:3 molar ratio of acyl chloride to NH₃). Purify via recrystallization (ethanol/water) to remove NH₄Cl byproducts .
Q. How can researchers validate this compound purity in biological assays?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210–220 nm). Compare retention times against commercial standards. For trace impurities, employ gas chromatography (GC-MS) with derivatization (e.g., silylation) .
Advanced Research Questions
Q. How does N-hydroxy-6-(5-nitro-naphthalimide)-hexanamide (ES8) inhibit lysine deacetylation, and what experimental approaches resolve contradictory gene expression data?
- Methodological Answer : ES8 targets histone deacetylases (HDACs), disrupting angiogenesis. To resolve microarray-vs-qPCR discrepancies:
- Microarray : Use Ingenuity Pathway Analysis to overlay gene lists (e.g., angiogenic signaling pathways) and calculate false discovery rates (FDR <0.05) .
- qPCR Validation : Select top dysregulated genes (e.g., VEGF-A, HIF1α) and normalize to housekeeping genes (e.g., GAPDH, ACTB) .
Contradiction Analysis : Apply Benjamini-Hochberg correction to adjust for multiple comparisons and validate with Western blotting for protein-level changes .
Q. What computational strategies predict this compound derivatives’ binding affinity to target proteins (e.g., HDACs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 1KRM, 1WXY) to assess interactions. Validate with steered molecular dynamics (SMD) to simulate unbinding pathways and identify critical residues (e.g., Asp-176 in HDAC4) . Use binding free energy calculations (MM-PBSA) to rank derivatives .
Q. How can FAIR data principles be applied to this compound research to enhance reproducibility?
- Methodological Answer :
Properties
IUPAC Name |
hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBYIUDWACNRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Record name | HEXANAMIDE | |
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Related CAS |
30643-90-4 | |
Record name | Hexanamide, homopolymer | |
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DSSTOX Substance ID |
DTXSID6020696 | |
Record name | Hexanamide | |
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Molecular Weight |
115.17 g/mol | |
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Physical Description |
Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg | |
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Solubility |
0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER | |
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Density |
0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C | |
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Vapor Pressure |
0.00374 [mmHg] | |
Record name | Hexanamide | |
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Color/Form |
CRYSTALS FROM ACETONE | |
CAS No. |
628-02-4 | |
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Melting Point |
214 °F (NTP, 1992), 101 °C | |
Record name | HEXANAMIDE | |
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Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.